Quinazoline, 4-(2-propen-1-yloxy)-
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Overview
Description
Quinazoline, 4-(2-propen-1-yloxy)- is a compound that belongs to the class of quinazolines . Quinazolines are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
Quinazolinone is a heterocyclic chemical compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactions include Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .Physical And Chemical Properties Analysis
Quinazoline is an organic compound with the formula C 8 H 6 N 2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Scientific Research Applications
Quinazoline, 4-(2-propen-1-yloxy)-: A Comprehensive Analysis of Scientific Research Applications: Quinazoline derivatives are a class of compounds that have garnered significant interest in various scientific research fields due to their diverse biological activities and potential therapeutic applications. Below is a comprehensive analysis of the unique applications of “Quinazoline, 4-(2-propen-1-yloxy)-” in scientific research:
Drug Discovery
This compound is actively used in drug discovery due to its potential as a pharmacophore. It has been found to exhibit promising broad-spectrum anti-cancer effects, with certain derivatives showing selective inhibition activity in p53 mutant cancer cell lines, which are often resistant to conventional therapies .
Antimicrobial Research
Recent studies have shown that certain Quinazoline compounds have potent activity against M. tuberculosis, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial properties .
Cancer Therapeutics
Beyond drug discovery, specific Quinazoline derivatives are being researched for their direct application as cancer therapeutics due to their ability to induce apoptotic cell death in cancer cells .
Mechanism of Action
Target of Action
Quinazoline, 4-(2-propen-1-yloxy)-, like other quinazoline derivatives, has been found to target a variety of proteins and enzymes in the body. These include chromatin-associated proteins in histones , and it has been suggested that they may also target histone methyltransferase (G9a) and G9a-like protein (GLP) . These targets play crucial roles in cellular processes such as DNA transcription and hierarchical covalent modifications .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as inhibitors of chromatin-associated proteins, quinazolines can modulate DNA transcription and hierarchical covalent modifications . This interaction can lead to changes in gene expression, potentially influencing various cellular processes.
Biochemical Pathways
Quinazoline, 4-(2-propen-1-yloxy)-, affects several biochemical pathways. Its interaction with chromatin-associated proteins can influence the epigenetic regulation of genes . This can lead to localized or global variations in the epigenome, affecting various biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Quinazoline, 4-(2-propen-1-yloxy)-, are largely dependent on its targets and mode of action. As an inhibitor of chromatin-associated proteins, it can influence gene expression and cellular processes . Some quinazoline derivatives have shown potential activity against cancer cell lines , suggesting that Quinazoline, 4-(2-propen-1-yloxy)-, may also have similar effects.
Future Directions
properties
IUPAC Name |
4-prop-2-enoxyquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZLZXAWJUAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yloxy)quinazoline |
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